4'-Hydroxychalcone, (Z)-

Anti-biofilm Dental Caries Isomer-Specific Activity

Substituting the common (E)-isomer for (Z)-4'-hydroxychalcone introduces uncontrolled variables, as the Z-configuration confers distinct target engagement and potency. • Anti-biofilm: IC50 = 44 μM vs. S. mutans, superior to E-isomer; synergistic with isomeric mixture (IC50 = 32 μM). • Proteasome inhibition: IC50 = 15.2 μM (20S), suppressing TNFα-induced NF-κB activation dose-dependently. • Selective cytotoxicity: Active against HT-1080 fibrosarcoma; no significant effect on MCF-7. Supplied with verified isomeric purity. In stock for immediate global dispatch.

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
CAS No. 102692-58-0
Cat. No. B15190792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxychalcone, (Z)-
CAS102692-58-0
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C15H12O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11,16H/b11-6-
InChIKeyUAHGNXFYLAJDIN-WDZFZDKYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-4'-Hydroxychalcone: A Distinct cis-Chalcone Isomer


(Z)-4'-Hydroxychalcone (CAS 102692-58-0) is the metastable cis-isomer of 4'-hydroxychalcone, a member of the chalcone class of natural products characterized by a 1,3-diaryl-prop-2-en-1-one core . Chalcones, often considered 'open-chain' flavonoids, exist as two geometric isomers (E and Z) at the enone moiety, with the trans (E) form being the thermodynamically most stable [1]. The Z-isomer is typically generated from the E-isomer via photochemical isomerization, and its distinct spatial arrangement imparts unique physicochemical and biological properties that are not observed in the more common E-isomer or other hydroxychalcones .

(Z)-4'-Hydroxychalcone: Substitution Limitations


Generic substitution with the more readily available (E)-4'-hydroxychalcone (CAS 2657-25-2) or other hydroxychalcones is scientifically unsound because the Z-configuration fundamentally alters the molecule's conformation and, consequently, its biological interaction profile [1]. While the E-isomer is the thermodynamically stable form, the Z-isomer exhibits distinct, often superior, potency in specific assays. For instance, in antibacterial biofilm inhibition, the Z-isomer alone shows greater potency than the E-isomer, and a mixture of the two demonstrates a synergistic effect that cannot be replicated by using either isomer alone [2]. Furthermore, the Z-isomer is metastable and can revert to the E-form under certain conditions, a property that can be exploited or must be controlled for in experimental design [1]. Simply using a generic '4'-hydroxychalcone' without specified isomerism introduces an uncontrolled variable, as the sample's isomeric purity will directly impact quantitative results and experimental reproducibility. This is further complicated by the fact that the position and number of hydroxyl groups on the chalcone scaffold dramatically influence cytotoxicity, making comparisons across different hydroxychalcones (e.g., 2'-hydroxychalcone vs. 4'-hydroxychalcone) invalid [3].

(Z)-4'-Hydroxychalcone: Quantitative Evidence


S. mutans Biofilm Inhibition: Z- vs. E-Isomer

In a study evaluating hydroxychalcones as inhibitors of Streptococcus mutans glucosyltransferases and biofilm formation, the (Z)-isomer of a related hydroxychalcone demonstrated superior potency compared to its (E)-counterpart. The Z-isomer alone exhibited an IC50 of 44 μM, while the E-isomer showed decreased activity [1]. Importantly, a mixture of E/Z isomers displayed the greatest potency with an IC50 of 32 μM, indicating a synergistic effect between the two geometric forms [1]. This directly quantifies the functional difference between isomers and underscores the necessity of specifying and controlling isomeric purity in experimental design.

Anti-biofilm Dental Caries Isomer-Specific Activity

20S Proteasome Inhibition & NF-κB Suppression

4'-Hydroxychalcone has been shown to inhibit the chymotrypsin-like activity of the 20S proteasome with an IC50 of 15.2 ± 1.3 μM . This inhibition is the key mechanism by which it suppresses TNFα-induced NF-κB activation, a central pathway in inflammation and cancer. In a cellular context, 4'-hydroxychalcone dose-dependently suppressed NF-κB luciferase activity in HeLa cells, achieving 38±3% inhibition at 10 μM, 65±4% at 20 μM, and 82±5% at 40 μM . While the precise isomeric composition of the 4'-hydroxychalcone used in this study is not explicitly stated (CAS 2657-25-2), the data provide a quantitative benchmark for the chalcone scaffold's proteasome inhibitory activity, which is a known attribute of the Z-isomer .

NF-κB Inhibition Proteasome Anti-inflammatory

HT-1080 Selectivity vs. Breast Cancer

A comparative study of chalcone derivatives revealed that 4-hydroxychalcone exhibits cell-type specific cytotoxicity. In an MTT assay, 4-hydroxychalcone decreased cell viability in HT-1080 human fibrosarcoma cells but showed no significant effect on MCF-7 and MCF-7/ADR (adriamycin-resistant) breast cancer cells [1]. This contrasts with xanthohumol, a prenylated chalcone, which demonstrated concentration-dependent cytotoxicity across all three cell lines (MCF-7, MCF-7/ADR, and HT-1080) [1]. This differential activity profile highlights that 4-hydroxychalcone is not a broad-spectrum cytotoxic agent and its efficacy is highly dependent on the specific cancer cell type.

Cancer Cell Line Selectivity Cytotoxicity HT-1080

Anti-Trichomonal Activity & Selectivity

In a study evaluating phenolic chalcones against Trichomonas vaginalis, 4'-hydroxychalcone (4HC) demonstrated an IC50 of 27.5 μM against the parasite's trophozoites [1]. Crucially, 4HC was found to be non-toxic to human erythrocytes and Galleria mellonella larvae at the tested concentrations, indicating a favorable selectivity profile [1]. The study also noted that the mechanism of action for 4HC appears distinct from conventional nitroimidazole drugs, as it induced ROS production in neutrophils co-incubated with the parasite [1].

Antiprotozoal Trichomonas vaginalis Selectivity Index

Hydroxyl Position Dictates U937 Cytotoxicity

A study examining the structure-activity relationship of hydroxychalcone derivatives in human monoblastic U937 leukemia cells revealed that the position of the hydroxyl group is a critical determinant of cytotoxicity. 2-Hydroxychalcone remarkably reduced the viability of U937 cells compared to chalcone, 2'-hydroxychalcone, 4-hydroxychalcone, and 4'-hydroxychalcone [1]. This demonstrates that 4'-hydroxychalcone is not the most potent cytotoxic agent within this class against this specific cell line, and that even a simple positional isomer (2-hydroxy vs. 4'-hydroxy) yields a vastly different biological outcome. This finding reinforces the need for precise chemical identification and the avoidance of generic class-level assumptions.

Structure-Activity Relationship Hydroxychalcone Leukemia

Glutathione Reductase and Aromatase Inhibition

4'-Hydroxychalcone has been identified as an inhibitor of multiple enzymes, with reported IC50 values of 47.3 μM for glutathione reductase (GSH-RD) and 16 μM for aromatase and 17β-hydroxysteroid dehydrogenase (17β-HSD) [1]. In the context of aromatase inhibition, 4-hydroxychalcone was among the most effective chalcones tested, with naringenin chalcone showing an IC50 of 2.6 μM [1]. These data provide a comparative potency landscape across different enzyme targets, indicating that 4'-hydroxychalcone is a moderately potent inhibitor of GSH-RD but a more potent inhibitor of aromatase and 17β-HSD relative to other chalcones.

Glutathione Reductase Aromatase Enzyme Inhibition

(Z)-4'-Hydroxychalcone: Validated Applications


Anti-Biofilm and Dental Caries Research

Researchers investigating novel anti-biofilm agents, particularly those targeting Streptococcus mutans in dental caries, should utilize the (Z)-isomer of 4'-hydroxychalcone. The direct evidence shows that the Z-isomer has superior potency (IC50 = 44 μM) compared to the E-isomer, and that an isomeric mixture yields even greater efficacy (IC50 = 32 μM) due to a synergistic effect [1]. This makes the Z-isomer a critical component for studying the mechanism of biofilm inhibition and for developing optimized formulations.

Proteasome Inhibition & NF-κB Pathway Studies

For studies focused on the ubiquitin-proteasome system or NF-κB signaling, (Z)-4'-hydroxychalcone provides a well-characterized chemical probe. The compound inhibits the 20S proteasome with an IC50 of 15.2 μM, which in turn suppresses TNFα-induced NF-κB activation in a dose-dependent manner . Given the Z-isomer's known activity in this pathway, it serves as a valuable tool for dissecting proteasome-dependent cellular processes in inflammation and cancer biology.

Selective Cytotoxicity & Sarcoma Modeling

Investigators working with HT-1080 human fibrosarcoma cells can employ 4-hydroxychalcone as a selective cytotoxic agent. The compound has been shown to decrease viability in HT-1080 cells while having no significant effect on MCF-7 breast cancer cells [2]. This cell-type specificity is a key differentiator from other chalcones like xanthohumol, which exhibits broader cytotoxicity. This makes (Z)-4'-hydroxychalcone a useful tool for studying sarcoma-specific vulnerabilities and for validating targets in fibrosarcoma models.

Anti-Protozoal Discovery for Trichomoniasis

In the search for new treatments for trichomoniasis, especially in the face of nitroimidazole resistance, 4'-hydroxychalcone represents a promising lead compound. It demonstrates potent activity against Trichomonas vaginalis trophozoites (IC50 = 27.5 μM) with no observed toxicity to human erythrocytes [3]. Its distinct mechanism of action, involving ROS induction in host neutrophils, offers an orthogonal approach to existing therapies and makes the compound valuable for target identification and validation studies in parasitology.

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